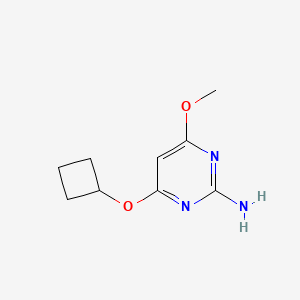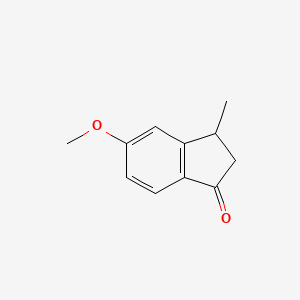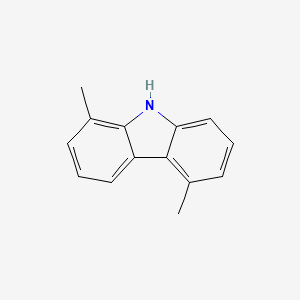![molecular formula C13H11BO4 B13121844 4'-Borono-[1,1'-biphenyl]-3-carboxylicacid CAS No. 872341-96-3](/img/structure/B13121844.png)
4'-Borono-[1,1'-biphenyl]-3-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Borono-[1,1’-biphenyl]-3-carboxylic acid is an organic compound with the molecular formula C13H11BO4 It is a biphenyl derivative that contains both a boronic acid group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Borono-[1,1’-biphenyl]-3-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a cross-coupling method that forms carbon-carbon bonds between a boronic acid and a halide. The general procedure includes:
Reactants: A boronic acid derivative and a halogenated biphenyl compound.
Catalyst: Palladium-based catalysts such as Pd(PPh3)4.
Base: Common bases used include potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvent: The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Conditions: The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C).
Industrial Production Methods
Industrial production of 4’-Borono-[1,1’-biphenyl]-3-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4’-Borono-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronic ester or borate.
Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学的研究の応用
4’-Borono-[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of 4’-Borono-[1,1’-biphenyl]-3-carboxylic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
4’-Borono-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.
Phenylboronic acid: Contains only the boronic acid group without the biphenyl structure.
Biphenyl-3-carboxylic acid: Contains only the carboxylic acid group without the boronic acid group.
Uniqueness
4’-Borono-[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of both boronic acid and carboxylic acid groups on the biphenyl scaffold
特性
CAS番号 |
872341-96-3 |
|---|---|
分子式 |
C13H11BO4 |
分子量 |
242.04 g/mol |
IUPAC名 |
3-(4-boronophenyl)benzoic acid |
InChI |
InChI=1S/C13H11BO4/c15-13(16)11-3-1-2-10(8-11)9-4-6-12(7-5-9)14(17)18/h1-8,17-18H,(H,15,16) |
InChIキー |
RYXNRVQGPCNGRO-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole](/img/structure/B13121762.png)
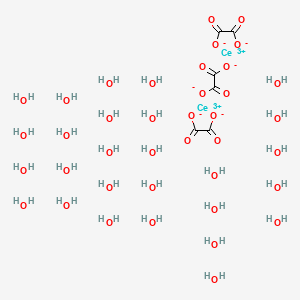
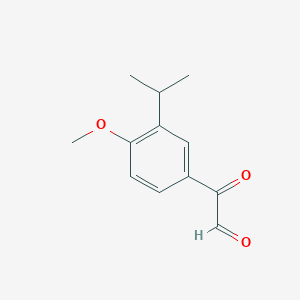
![[5-(Ethylsulfanyl)furan-3-yl]boronic acid](/img/structure/B13121786.png)

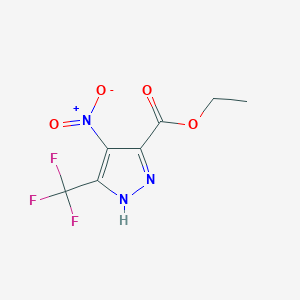
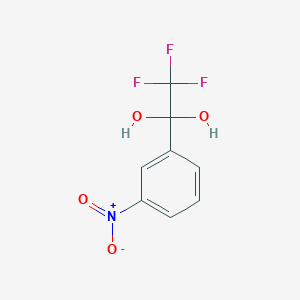
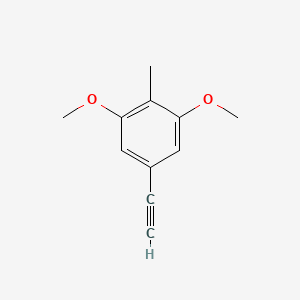
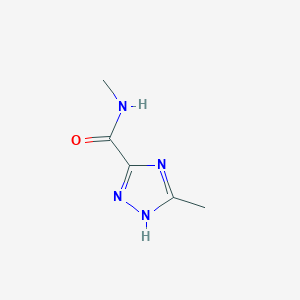
![2,3-Dihydropyrazolo[5,1-b]oxazole](/img/structure/B13121829.png)
